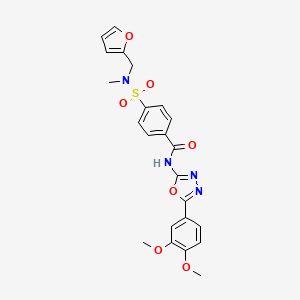
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O7S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of oxadiazole derivatives typically involves multi-step reactions that may include the formation of the oxadiazole ring through cyclization reactions involving hydrazines and carboxylic acids. For this compound, specific methodologies include:
- Formation of the Oxadiazole Ring : Reacting 3,4-dimethoxyphenyl hydrazine with appropriate carboxylic acid derivatives.
- Sulfamoylation : Introducing the furan-2-ylmethyl-N-methylsulfamoyl group via nucleophilic substitution reactions.
- Final Coupling : Coupling the resulting oxadiazole with a suitable amine to yield the final product.
Anticancer Activity
The biological activity of oxadiazole derivatives has been extensively studied, with many demonstrating significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), K-562 (leukemia), and A549 (lung cancer). The compound's mechanism often involves inducing apoptosis through activation of caspases and modulation of p53 pathways .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| K-562 | 2.41 | Caspase activation |
| A549 | 1.50 | p53 pathway modulation |
Antioxidant Activity
In addition to anticancer effects, oxadiazoles have shown promising antioxidant properties. The DPPH assay is commonly used to evaluate this activity:
- DPPH Assay Results : The antioxidant activity of related compounds has been quantified with IC50 values indicating their effectiveness in scavenging free radicals. For example, one derivative exhibited an IC50 value of 15.14 μM .
Antimicrobial Activity
Recent studies have also indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens:
- Inhibition Studies : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing potential as new antimicrobial agents .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A detailed study evaluated the efficacy of a series of oxadiazole derivatives against MCF-7 cells. The results indicated that modifications in the substituents on the oxadiazole ring significantly affected cytotoxicity levels. The most potent compound led to a marked increase in apoptotic cell death as evidenced by flow cytometry analysis.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR among oxadiazole derivatives revealed that specific substitutions on the aromatic rings enhanced biological activity. For instance, introducing electron-donating groups at certain positions improved interaction with target proteins involved in cancer progression .
Propiedades
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)16-8-11-19(31-2)20(13-16)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKPRJJFGERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














